Cesium tricarbonyltrichlororuthenate

Description

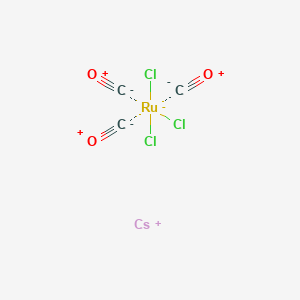

Cesium tricarbonyltrichlororuthenate (CAS 22594-81-6, EC 245-113-8) is a coordination compound comprising a cesium cation and a tricarbonyltrichlororuthenate anion. Its structure features a ruthenium center coordinated by three carbonyl (CO) ligands and three chloride (Cl⁻) ligands, forming an octahedral geometry. This compound is primarily utilized in industrial and scientific research contexts, particularly in catalysis and materials science due to its unique electronic and steric properties .

Properties

CAS No. |

22594-81-6 |

|---|---|

Molecular Formula |

C3Cl3CsO3Ru |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

cesium;carbon monoxide;trichlororuthenium(1-) |

InChI |

InChI=1S/3CO.3ClH.Cs.Ru/c3*1-2;;;;;/h;;;3*1H;;/q;;;;;;+1;+2/p-3 |

InChI Key |

GXHWUVQTDBGPOA-UHFFFAOYSA-K |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Ru-](Cl)Cl.[Cs+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of cesium tricarbonyltrichlororuthenate typically involves the reaction of ruthenium trichloride with cesium carbonate in the presence of carbon monoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Cesium tricarbonyltrichlororuthenate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine.

Substitution: Ligand substitution reactions are common, where the carbonyl or chloride ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents like hydrogen or hydrazine.

Scientific Research Applications

Catalysis

Cesium tricarbonyltrichlororuthenate has been identified as a promising catalyst in several chemical reactions. Its ability to facilitate reactions can be attributed to the electronic properties of ruthenium, which allow it to participate in various catalytic processes.

- Hydrogenation Reactions : The compound has shown effectiveness in hydrogenation reactions, where it can assist in the conversion of unsaturated compounds to saturated ones. This is particularly useful in organic synthesis where selective hydrogenation is required .

- Olefin Metathesis : Ruthenium-based catalysts are well-known for their role in olefin metathesis, a reaction that exchanges the alkyl groups of alkenes. This compound can act as a catalyst in this process, enabling the formation of complex organic molecules with high efficiency .

Materials Science

In materials science, this compound has applications related to the development of advanced materials with specific functionalities.

- Nanocomposites : The compound can be used to create nanocomposite materials by intercalating with layered silicates. This process enhances the mechanical and thermal properties of the resulting materials, making them suitable for use in various industrial applications .

- Thixotropic Fluids : Research indicates that this compound can be incorporated into thixotropic fluids, which change viscosity under stress. These fluids are valuable in applications ranging from drilling muds in oil extraction to cosmetic formulations .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy, especially concerning its potential use as a drug delivery system.

- Drug Carriers : The compound's ability to form stable complexes with various pharmaceuticals allows it to serve as an effective drug carrier. It can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery and efficacy .

- Topical Applications : Due to its viscous nature when combined with organic solvents, this compound can be used in topical formulations for delivering active pharmaceutical ingredients directly to targeted areas on the skin. This application is particularly relevant for wound healing and dermatological treatments .

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound across these applications:

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Catalysis | U.S. Patent 5,998,528 | Demonstrated efficacy in hydrogenation reactions |

| Materials Science | RSC Advances | Enhanced mechanical properties in nanocomposites |

| Medicinal Chemistry | BOC Sciences | Improved drug solubility and delivery mechanisms |

Mechanism of Action

The mechanism by which cesium tricarbonyltrichlororuthenate exerts its effects involves the interaction of its ligands with target molecules. The carbonyl and chloride ligands can participate in coordination with other metal centers or organic molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Cesium tricarbonyltrichlororuthenate belongs to a class of cesium-containing transition metal carbonyl chlorides. Below is a detailed comparison with structurally or functionally analogous compounds, based on regulatory and chemical data.

Structural and Compositional Analogues

Table 1: Comparison of Key Cesium-Containing Transition Metal Complexes

Key Observations:

Metal Center Influence :

- Ruthenium and osmium complexes (e.g., this compound vs. cesium tricarbonyltrichloroosmate(1−)) exhibit similar ligand configurations but differ in metal-dependent reactivity. Osmium’s larger size and higher electron density often result in greater thermal stability and slower reaction kinetics compared to ruthenium analogues .

- Gold-based complexes (e.g., cesium tetrachloroaurate) lack carbonyl ligands, making them distinct in electronic structure and application scope (e.g., conductive materials vs. catalysis) .

Ligand Effects :

- The presence of carbonyl ligands in this compound enhances its π-accepting capacity, critical for catalytic cycles involving CO insertion or activation. In contrast, halide-only complexes (e.g., cesium tetrachloroaurate) prioritize ionic interactions .

Table 2: Regulatory Information Comparison

Key Observations:

- Regulatory data for these compounds is sparse, with only general industrial/research uses cited. Safety protocols for this compound emphasize handling precautions typical of transition metal complexes (e.g., avoiding inhalation, skin contact) .

Biological Activity

Overview of Cesium Tricarbonyltrichlororuthenate

This compound is a ruthenium-based compound characterized by its octahedral coordination geometry. The unique properties of ruthenium complexes, including their ability to interact with biological systems, make them subjects of interest in medicinal chemistry and biochemistry.

Cytotoxicity and Anticancer Activity

Ruthenium complexes are increasingly being studied for their anticancer properties. This compound may share similar mechanisms of action as other ruthenium-based drugs:

- Mechanism of Action : Ruthenium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.

- Case Study Example : A study involving ruthenium complexes demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC₅₀ values were found to be in the low micromolar range, indicating potent activity.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo research is crucial for understanding the biological implications of this compound:

- Animal Models : Preliminary studies using animal models have shown that ruthenium complexes can reduce tumor growth and metastasis.

- Toxicity Assessment : Evaluations of systemic toxicity revealed that certain concentrations of this compound were well-tolerated, with minimal adverse effects observed in liver and kidney function.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A notable case study investigated the effects of a related ruthenium complex on human breast cancer cells (MCF-7). The study found:

- Dosage : Treatment with 5 µM concentration resulted in a 70% reduction in cell viability after 48 hours.

- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various ruthenium complexes against Staphylococcus aureus:

- Findings : The complex exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

- : This indicates that this compound could be a promising candidate for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.